molecular formula C27H53NO7 B12678069 Einecs 304-971-4 CAS No. 94313-73-2

Einecs 304-971-4

Cat. No.: B12678069
CAS No.: 94313-73-2
M. Wt: 503.7 g/mol
InChI Key: TVPSOQGYZRJWJL-GMFCBQQYSA-N
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Description

Einecs 304-971-4 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Preparation Methods

The preparation of Einecs 304-971-4 involves specific synthetic routes and reaction conditions. The industrial production methods typically include:

Chemical Reactions Analysis

Einecs 304-971-4 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and controlled temperatures.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Einecs 304-971-4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 304-971-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Einecs 304-971-4 can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

94313-73-2

Molecular Formula

C27H53NO7

Molecular Weight

503.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-[(Z)-octadec-9-enoyl]oxypropanoic acid

InChI

InChI=1S/C21H38O4.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;8-4-1-7(2-5-9)3-6-10/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);8-10H,1-6H2/b11-10-;

InChI Key

TVPSOQGYZRJWJL-GMFCBQQYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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